N-biotinylaminoethyl methanethiosulfonate
Overview
Description
N-biotinylaminoethyl methanethiosulfonate is a biotinylated methanethiosulfonate ethylamine reagent. It is a thiol-reactive compound used to label cysteine residues in proteins. This labeling is useful for studying the structure, function, and conformation of biomolecules such as transporters and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biotinylaminoethyl methanethiosulfonate involves the reaction of biotin with methanethiosulfonate ethylamine. The reaction typically occurs in the presence of a suitable solvent like DMSO (dimethyl sulfoxide) and under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-biotinylaminoethyl methanethiosulfonate primarily undergoes thiol-reactive reactions. It reacts with thiol groups in cysteine residues, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include biotin, methanethiosulfonate ethylamine, and solvents like DMSO.
Major Products
The major product of the reaction between this compound and cysteine residues in proteins is a biotinylated protein, which can be used for further biochemical analysis .
Scientific Research Applications
N-biotinylaminoethyl methanethiosulfonate has several applications in scientific research:
Chemistry: Used as a labeling reagent to study the structure and function of proteins.
Biology: Employed in the visualization of newly transcribed tRNA in cells, particularly in yeast cells.
Mechanism of Action
N-biotinylaminoethyl methanethiosulfonate exerts its effects by reacting with thiol groups in cysteine residues of proteins. This reaction forms a stable thioether bond, effectively labeling the protein with biotin. The biotinylated proteins can then be detected and analyzed using various biochemical techniques .
Comparison with Similar Compounds
Similar Compounds
MTSEA (2-aminoethyl methanethiosulfonate): Similar in structure but lacks the biotin moiety, making it less suitable for applications requiring biotinylation.
MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate): Another thiol-reactive reagent, but with different functional groups affecting its reactivity and applications.
Uniqueness
N-biotinylaminoethyl methanethiosulfonate is unique due to its biotin moiety, which allows for specific and efficient labeling of proteins for subsequent detection and analysis. This makes it particularly valuable in biochemical and medical research .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPWMXNDGWWWHG-NHCYSSNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162758-04-5 | |
Record name | N-Biotinylaminoethyl methylthiosulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.